![molecular formula C20H20N2O4 B5178608 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide often involves multi-step reactions, starting from readily available substrates. For example, a related compound, "2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide," was synthesized via a 'one-pot' reductive cyclization method using sodium dithionite as a reductive cyclizing agent, highlighting the complexity and innovative approaches required in synthesizing these molecules (Bhaskar et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of similar compounds utilizes techniques such as X-ray diffraction and DFT calculations to determine geometric parameters, electronic properties, and molecular electrostatic potential surfaces. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was examined using X-ray diffraction, revealing its crystalline structure and providing insight into its electronic and thermodynamic properties (Demir et al., 2015).
properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-17(14(2)26-22-13)12-25-16-8-6-7-15(11-16)20(23)21-18-9-4-5-10-19(18)24-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMELXDISUPZHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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